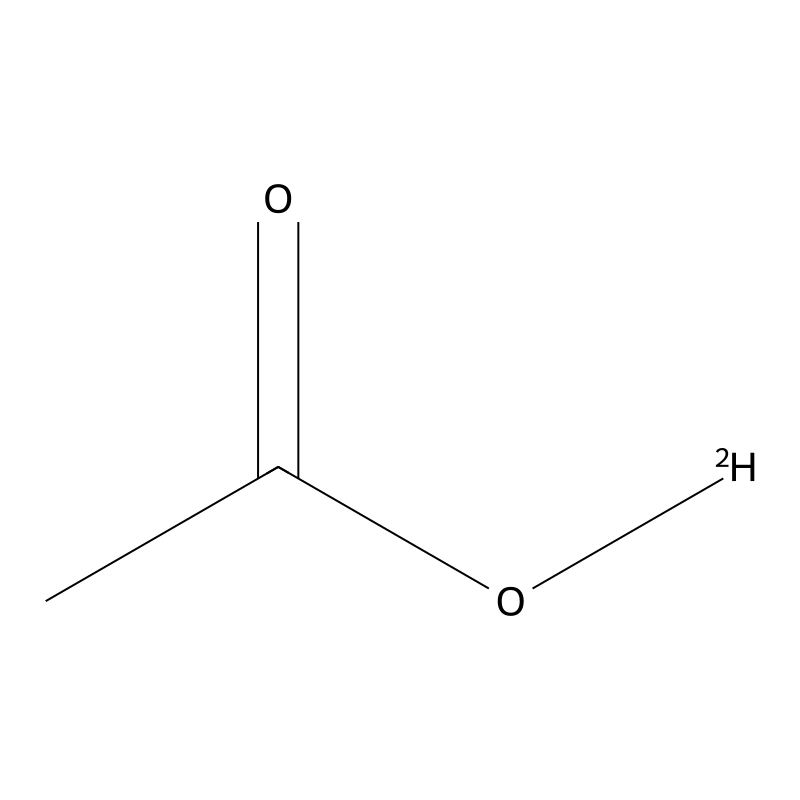

Acetic acid-D

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Nuclear Magnetic Resonance (NMR) Spectroscopy

Acetic acid-d4, also known as deuterated acetic acid, is a valuable tool in scientific research, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a technique used to study the properties of molecules at the atomic level. It does this by exposing a sample to a strong magnetic field and radio waves. The nuclei of certain atoms in the molecule absorb and emit radio waves at specific frequencies, which can be used to determine the structure and dynamics of the molecule.

Applications of Acetic Acid-d4 in NMR

- Solvent: Acetic acid-d4 is a common solvent used in NMR spectroscopy because it is:

- Deuterated: This means that one or more of the hydrogen atoms in the molecule have been replaced with deuterium (²H), an isotope of hydrogen with a neutron in its nucleus. Deuterium has a spin of 1, which is different from the spin of ¹H (1/2). This difference in spin properties helps to eliminate interference from the solvent in the NMR spectrum, allowing for better observation of the signals from the molecule of interest [, ].

- Soluble in water and many organic solvents: This makes it versatile for dissolving a wide range of samples for NMR analysis [].

- Relatively non-toxic: Compared to some other solvents used in NMR, acetic acid-d4 has a lower toxicity profile [].

- Internal Standard: Acetic acid-d4 can also be used as an internal standard in quantitative NMR (qNMR) experiments. An internal standard is a compound that is added to a sample in a known amount and used to calibrate the NMR signal. This allows researchers to accurately determine the concentration of the target molecule in the sample [].

Additional Applications

Beyond its use in NMR, acetic acid-d4 has also been used in other scientific research applications, such as:

Acetic acid-D, also known as deuterated acetic acid, is a stable isotopic variant of acetic acid where one or more hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. Its chemical formula is , which signifies that the methyl group contains three deuterium atoms. Acetic acid-D retains the properties of acetic acid, which is a colorless liquid with a pungent odor and a sour taste. It is commonly used in various chemical and biological applications due to its solvent properties and reactivity as a carboxylic acid.

Acetic acid-D's primary mechanism of action is through its influence on NMR spectroscopy. The deuterium atoms lock the signal from the exchangeable protons, preventing peak broadening and allowing for sharper peaks from other protons in the sample molecule. This facilitates the identification and analysis of the structure and functional groups of the sample molecule [].

Acetic acid-D shares similar hazards with acetic acid. It is a flammable liquid with a pungent odor. It can cause irritation to skin, eyes, and respiratory system upon contact or inhalation.

- Reactions with Bases: When reacted with bases, acetic acid-D produces deuterated acetate salts.

- Esterification: Acetic acid-D can react with alcohols to form deuterated esters through Fischer esterification.

- Decomposition: At elevated temperatures (above 440 °C), acetic acid-D decomposes to yield carbon dioxide and methane or ketene.

These reactions highlight its behavior as a typical carboxylic acid while also allowing for studies in isotopic labeling.

Acetic acid-D exhibits biological activity similar to that of regular acetic acid. It plays a role in metabolic pathways, particularly in the synthesis and degradation of fatty acids. The presence of deuterium allows for tracing studies in biological systems, providing insights into metabolic processes. Additionally, deuterated compounds are often used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics without interference from hydrogen signals.

Synthesis of acetic acid-D can be achieved through several methods:

- Deuteration of Acetic Acid: Regular acetic acid can be converted to its deuterated form using deuterated reagents such as deuterated lithium aluminum hydride.

- Carbonylation of Deuterated Methanol: Similar to the synthesis of regular acetic acid, carbonylation of deuterated methanol (CD3OH) with carbon monoxide can yield acetic acid-D.

- Biological Synthesis: Certain bacteria can produce acetic acid-D through fermentation processes when grown in deuterated media.

Acetic acid-D has various applications, including:

- Isotopic Labeling: Used in research for tracing metabolic pathways and studying reaction mechanisms.

- Nuclear Magnetic Resonance Spectroscopy: Serves as a solvent in NMR studies due to its unique isotopic composition.

- Chemical Synthesis: Acts as a reagent or solvent in organic synthesis processes where isotopic labeling is required.

Acetic acid-D shares similarities with several related compounds, including:

- Acetic Acid (CH₃COOH): The non-deuterated form; widely used as a solvent and reagent.

- Propionic Acid (C₂H₅COOH): A carboxylic acid with one additional carbon; used as a preservative.

- Butyric Acid (C₃H₇COOH): Another carboxylic acid; known for its unpleasant odor and found in rancid butter.

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Acetic Acid | CH₃COOH | Commonly used in food preservation and synthesis |

| Acetic Acid-D | CD₃COOH | Used for isotopic labeling in research |

| Propionic Acid | C₂H₅COOH | Used as a food preservative |

| Butyric Acid | C₃H₇COOH | Characteristic smell; found in dairy products |

The uniqueness of acetic acid-D lies primarily in its isotopic labeling capabilities, which are invaluable for research applications that require tracking molecular interactions and transformations without interference from hydrogen signals.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive